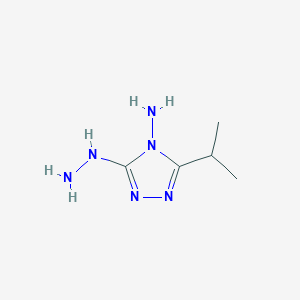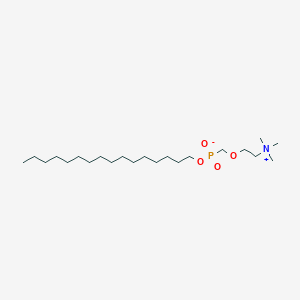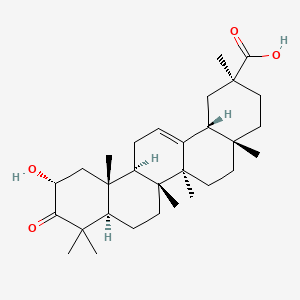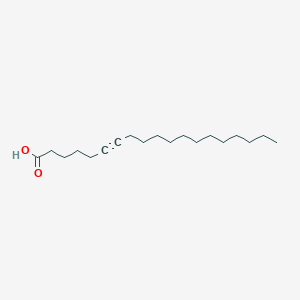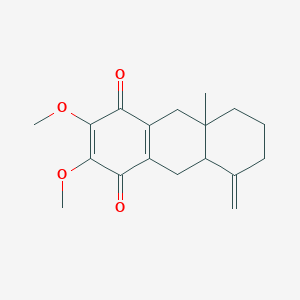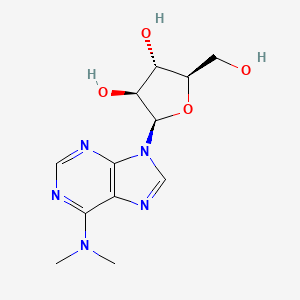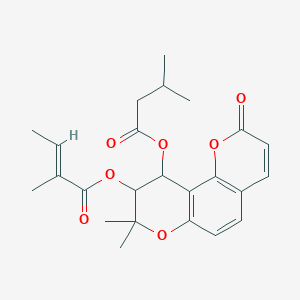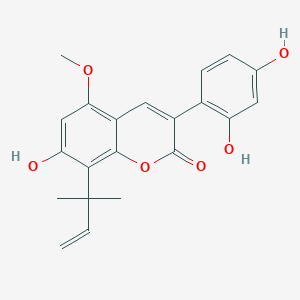
Licoarylcoumarin
Descripción general
Descripción
Licoarylcoumarin is a type of flavonoid found in the Glycyrrhiza species, commonly known as licorice . It has a molecular formula of C21H20O6 and an average mass of 368.380 Da . It is known for its yellow needle-like appearance and a melting point of 160°C .
Molecular Structure Analysis
Licoarylcoumarin’s molecular structure includes a 2-aryl-3-methylbenzofuran structure . Its UV absorption occurs at 210 (4.63), 258 sh (4.07), 267 (4.11), 356 (4.21) . The IR absorption is at 1650, 1595, 1570 .Physical And Chemical Properties Analysis
Licoarylcoumarin has a molecular formula of C21H20O6 and an average mass of 368.380 Da . It appears as yellow needles and has a melting point of 160°C . Its UV absorption occurs at 210 (4.63), 258 sh (4.07), 267 (4.11), 356 (4.21) . The IR absorption is at 1650, 1595, 1570 .Aplicaciones Científicas De Investigación
Anticancer and Hepatoprotective Properties
Licoarylcoumarin, a coumarin compound in licorice, has been identified for its potential anticancer and hepatoprotective effects. Research has shown that coumarin compounds from licorice, including licoarylcoumarin, may have significant roles in cancer treatment and liver protection, indicating potential clinical applications (Zang, 2020).
Anti-HIV Properties
A study identified licoarylcoumarin as a phenolic constituent in licorice with potential anti-HIV properties. This highlights the role of licoarylcoumarin in contributing to the antiviral activities of licorice, especially against HIV (Hatano et al., 1989).
Enzyme Inhibition for Therapeutic Use
Licoarylcoumarin has been found to be a strong inhibitor of adenosine 3',5'-cyclic monophosphate (cAMP) phosphodiesterase, an enzyme relevant in various physiological processes. This inhibition suggests potential therapeutic applications in conditions influenced by cAMP levels (Kusano et al., 1991).
Antibacterial Effects
Research has demonstrated that licoarylcoumarin possesses moderate to potent antibacterial effects against vancomycin-resistant Enterococcus species, indicating its potential as a natural antibacterial agent (Eerdunbayaer et al., 2014).
Anti-inflammatory and Immunomodulatory Effects
Studies have shown that licoarylcoumarin can play a role in anti-inflammatory and immunomodulatory activities. These properties suggest its potential use in treating diseases where inflammation and immune response are central factors (Barfod et al., 2002).
Anti-Allergic Properties
Licoarylcoumarin has been studied for its effectiveness in reducing allergic airway inflammation in asthma models, indicating its potential as a therapeutic agent in allergic conditions (Chu et al., 2013).
Skin Cancer Chemoprevention
Licoarylcoumarin has shown promise in skin cancer chemoprevention by inhibiting solar ultraviolet-induced cyclooxygenase (COX)-2 expression, suggesting its potential in preventing skin cancer (Song et al., 2015).
Treatment of Hepatic Steatosis
Glycycoumarin, a related compound, has been found effective in treating hepatic steatosis, suggesting a potential role for licoarylcoumarin in similar liver conditions (Zhang et al., 2017).
Direcciones Futuras
Licoarylcoumarin, along with other licorice phenolics, has shown potential for clinical applications due to their various pharmacological effects . Future research should further explore the pharmacological mechanisms of action of coumarin compounds, including their antibacterial activities . Investigations into the pharmacological activities of different glycycoumarin isomers might open new research frontiers .
Propiedades
IUPAC Name |
3-(2,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-8-(2-methylbut-3-en-2-yl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-5-21(2,3)18-16(24)10-17(26-4)14-9-13(20(25)27-19(14)18)12-7-6-11(22)8-15(12)23/h5-10,22-24H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRIQVFKVCYUAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C1=C2C(=C(C=C1O)OC)C=C(C(=O)O2)C3=C(C=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Licoarylcoumarin | |
CAS RN |
125709-31-1 | |
| Record name | Licoarylcoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125709311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LICOARYLCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KY5XP9AS2M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3R,4S)-4-azido-3-(2-methylpropanoylamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1244864.png)

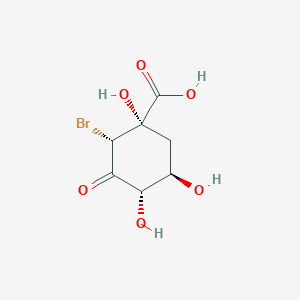
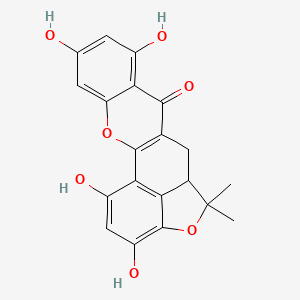
![[(2S,3S,4R,6S)-6-[(2R,3R,4R,5R,6S)-6-[[(3R,7R,8S,9S,10R,12R,14E)-7-acetyloxy-8-methoxy-3,12-dimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B1244874.png)
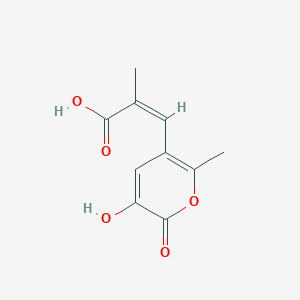
![(2S,3R)-6'-methyl-3-phenylspiro[oxirane-2,7'-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'-dione](/img/structure/B1244878.png)
